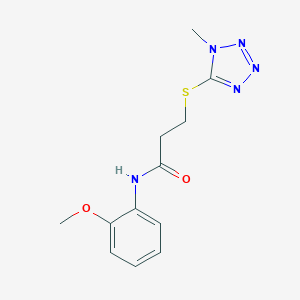![molecular formula C14H14N2O2S2 B270029 N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270029.png)
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, also known as MTAA, is a chemical compound that has been studied for its potential applications in scientific research. MTAA is a thiazole-based compound that has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is believed to act by binding to specific proteins and affecting their function. It has been shown to selectively bind to proteins that contain a specific amino acid sequence, which is believed to be involved in protein-protein interactions. N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been used in studies to investigate the role of these proteins in various biological processes, including cell signaling and gene expression.
Biochemical and Physiological Effects:
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to have various biochemical and physiological effects, including its ability to selectively bind to specific proteins and affect their function. It has been used in studies to investigate the role of these proteins in various biological processes, including cell signaling and gene expression. N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been shown to have potential applications in the diagnosis and treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has several advantages for use in lab experiments, including its ability to selectively bind to specific proteins and its potential applications in the diagnosis and treatment of cancer and other diseases. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, including its use as a tool for studying protein-protein interactions, its potential applications in the diagnosis and treatment of cancer and other diseases, and its use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of scientific research.
Synthesis Methods
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide can be synthesized using various methods, including the reaction of 4-methyl-2-mercaptobenzothiazole with acetic anhydride and acetic acid to form the intermediate compound, which is then reacted with 4-chloroacetylphenyl isothiocyanate to produce N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide. Another method involves the reaction of 4-methyl-2-mercaptobenzothiazole with 4-chloroacetylphenyl isothiocyanate in the presence of a base to form N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide.
Scientific Research Applications
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging biological systems, as a potential drug candidate for the treatment of cancer and other diseases, and as a tool for studying protein-protein interactions. N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to selectively bind to certain proteins and has been used in studies to investigate their function and interactions.
properties
Product Name |
N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide |
|---|---|
Molecular Formula |
C14H14N2O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[4-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-7-19-14(15-9)20-8-13(18)11-3-5-12(6-4-11)16-10(2)17/h3-7H,8H2,1-2H3,(H,16,17) |
InChI Key |
YNAVDVFLCREEJG-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B269948.png)



![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B269976.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269977.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269978.png)